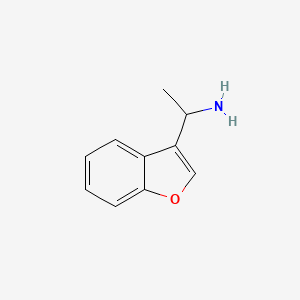

1-(1-Benzofuran-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDAWZCPOGRWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Benzofuran Scaffold in Organic Synthesis

The benzofuran (B130515) scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in organic synthesis. acs.orgnih.gov Its prevalence in a multitude of natural products and synthetic molecules with diverse biological activities underscores its importance. nih.govrsc.orgrsc.org The inherent aromaticity and the presence of an oxygen atom within the furan ring bestow unique electronic and chemical properties upon the benzofuran core, making it an attractive starting point for the synthesis of complex molecular frameworks. acs.orgnih.gov

The versatility of the benzofuran scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting derivatives. nih.gov This adaptability is crucial in medicinal chemistry, where the goal is to design molecules that can interact specifically with biological targets. exlibrisgroup.com Researchers have developed numerous synthetic strategies to construct the benzofuran nucleus, often employing transition-metal-catalyzed reactions to achieve high efficiency and selectivity. acs.orgnih.gov

Role of Amine Functionalities in Heterocyclic Chemistry

Amines are fundamental functional groups in organic chemistry, and their incorporation into heterocyclic systems dramatically expands the chemical space and potential applications of these compounds. wikipedia.orgpressbooks.pubyoutube.com A heterocyclic amine is a compound containing at least one heterocyclic ring with atoms of at least two different elements, and an amine group. wikipedia.org The nitrogen atom of the amine can be part of the heterocyclic ring itself or attached as a substituent. wikipedia.org

The presence of an amine functionality introduces a basic center into the molecule, which can participate in hydrogen bonding and protonation events. pressbooks.pubopenstax.org These interactions are critical for molecular recognition and binding to biological macromolecules. lamission.edu Furthermore, the amine group can serve as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through various chemical transformations. In the context of heterocyclic chemistry, the interplay between the amine functionality and the heterocyclic core can lead to unique electronic properties and reactivity patterns. pressbooks.pubopenstax.org

Advanced Spectroscopic and Structural Elucidation of 1 1 Benzofuran 3 Yl Ethan 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of individual atoms.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-(1-Benzofuran-3-yl)ethan-1-amine, the spectrum is characterized by signals corresponding to the aromatic protons of the benzofuran (B130515) ring, the methine proton (H-1'), the amine protons (-NH₂), and the methyl protons (H-2').

The aromatic region typically displays complex multiplets for the protons on the benzene (B151609) ring (H-4, H-5, H-6, H-7) and a distinct singlet for the furan (B31954) proton (H-2). The chemical shift of the amine protons is often broad and variable, appearing between δ 0.5-5.0 ppm, as its position is highly dependent on solvent, concentration, and hydrogen bonding pdx.edu. The methine proton (CH-NH₂) gives rise to a quartet due to coupling with the adjacent methyl protons, while the methyl group appears as a doublet.

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Scaffold

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (furan) | ~7.5 | Singlet (s) | N/A |

| H-4, H-5, H-6, H-7 (aromatic) | ~7.1 - 7.6 | Multiplet (m) | ~7-8 |

| H-1' (methine) | ~4.2 | Quartet (q) | ~6.5-7.0 |

| -NH₂ (amine) | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | N/A |

Note: Values are estimations based on typical shifts for benzofuran and amine derivatives. Actual values may vary based on solvent and specific substitutions.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms in the molecule.

The carbons of the benzofuran ring typically resonate in the aromatic region (δ 100-160 ppm) chemicalbook.comwisc.edu. The C-2 carbon often appears at a higher field (further downfield) compared to other aromatic CH carbons. The quaternary carbons (C-3, C-3a, C-7a) can be identified by their lack of signal in a DEPT-135 experiment. The aliphatic side-chain carbons, the methine (C-1') and methyl (C-2'), appear at a much lower field (further upfield) libretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~145 |

| C-3 | ~122 |

| C-3a | ~128 |

| C-4 | ~124 |

| C-5 | ~123 |

| C-6 | ~121 |

| C-7 | ~112 |

| C-7a | ~155 |

| C-1' (methine) | ~50 |

Note: These are approximate values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups. libretexts.org

Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). princeton.edu It allows for the direct assignment of each protonated carbon in the molecule, for example, linking the methine proton signal at ~4.2 ppm to the methine carbon signal at ~50 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). princeton.edu This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

The methine proton (H-1') to the benzofuran carbons C-2 and C-3a, confirming the attachment of the ethylamine (B1201723) side chain to the C-3 position.

The furan proton (H-2) to carbons C-3, C-3a, and C-4. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. princeton.edu This is particularly useful for determining stereochemistry and conformation. For instance, NOESY correlations could be observed between the methine proton (H-1') and the furan proton (H-2), providing information about the preferred conformation of the side chain relative to the ring system.

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogues

For derivatives containing fluorine, ¹⁹F NMR is a powerful analytical tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. biophysics.orgnih.gov The key advantages of ¹⁹F NMR include:

High Sensitivity: Its gyromagnetic ratio is high, resulting in a receptivity that is 83% of that of ¹H. mdpi.com

Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of several hundred ppm, making them extremely sensitive to subtle changes in the local electronic environment. mdpi.com This allows for the clear resolution of signals from different fluorine atoms within a molecule or in a mixture. rsc.org

No Background Signal: Since fluorine is virtually absent in biological systems, there is no background interference, making it an excellent probe for in vitro studies. nih.gov

In a fluorinated analogue of this compound, such as one with a fluorine atom on the benzene ring, the ¹⁹F NMR spectrum would show a distinct signal whose chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) would confirm its position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.govsemanticscholar.org For this compound (C₁₀H₁₁NO), the nominal molecular weight is 161 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 161.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. A primary fragmentation pathway for primary amines is the α-cleavage (cleavage of the bond adjacent to the nitrogen atom). miamioh.edu

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Description |

|---|---|---|

| 161 | [C₁₀H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 146 | [C₉H₈NO]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |

| 130 | [C₉H₈O]⁺˙ | Loss of •NHCH₃ after rearrangement |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule and its fragments. mdpi.com For the protonated molecule [M+H]⁺ of this compound, HRMS would distinguish its formula from other possible formulas with the same nominal mass.

Calculated Exact Mass for [C₁₀H₁₁NO + H]⁺: 162.09134 g/mol uni.lu

Experimental HRMS: An experimental value matching this calculated mass to within a few parts per million (ppm) would unequivocally confirm the elemental formula as C₁₀H₁₁NO.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In the context of this compound derivatives, ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry) can provide definitive structural confirmation by elucidating fragmentation pathways.

Under ESI conditions, the molecule is typically protonated to form the precursor ion [M+H]⁺. For the parent compound, this compound, this corresponds to an m/z (mass-to-charge ratio) of approximately 162.09. Collision-induced dissociation (CID) of this precursor ion would be expected to yield a series of characteristic product ions.

The fragmentation patterns of amines are often dominated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom libretexts.org. For this compound, two primary alpha-cleavage pathways are possible:

Loss of a methyl radical (•CH₃): This would result in a stable iminium ion fragment.

Cleavage of the C-C bond linking the ethylamine side chain to the benzofuran ring: This would generate a resonance-stabilized benzofuran-containing cation.

Furthermore, studies on other benzofuran derivatives, such as 2-aroylbenzofurans, have shown that the benzofuran ring itself can undergo characteristic fragmentation, including the elimination of carbon monoxide (CO) nih.govresearchgate.net. These established fragmentation behaviors of the benzofuran core and aliphatic amines allow for the confident structural assignment of novel derivatives based on their MS/MS spectra.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (approx.) | Description of Neutral Loss |

| 162.09 ([M+H]⁺) | [C₉H₈NO]⁺ | 147.07 | Loss of methyl radical (•CH₃) |

| 162.09 ([M+H]⁺) | [C₈H₅O]⁺ | 117.03 | Cleavage of side chain, loss of ethanamine |

| 162.09 ([M+H]⁺) | [C₁₀H₁₂N]⁺ | 146.10 | Loss of formyl radical (•CHO) from ring opening |

| 117.03 | [C₇H₅]⁺ | 89.04 | Loss of carbon monoxide (CO) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound and its derivatives would exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The primary amine (-NH₂) group is readily identified by a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A broad absorption in this area can also indicate hydrogen bonding. Additionally, the N-H bending (scissoring) vibration typically appears in the 1650-1580 cm⁻¹ range.

The benzofuran moiety contributes several distinct signals. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic benzene ring typically produce a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹. A particularly diagnostic peak for the benzofuran system is the C-O-C asymmetric stretching of the furan ether, which has been observed in similar structures around 1068 cm⁻¹ mdpi.com. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands in the 900-675 cm⁻¹ "fingerprint" region.

Aliphatic C-H stretching from the ethyl group side chain would be observed just below 3000 cm⁻¹, while the aliphatic C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3500-3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two bands) |

| 3100-3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2980-2850 | Aliphatic C-H | Stretch | Medium |

| 1650-1580 | Primary Amine (N-H) | Bend (Scissoring) | Medium to Strong |

| 1600-1450 | Aromatic C=C | Ring Stretch | Medium to Strong |

| 1250-1020 | Aliphatic Amine (C-N) | Stretch | Medium |

| ~1070 | Aryl Ether (C-O-C) | Asymmetric Stretch | Strong |

| 900-675 | Aromatic C-H | Out-of-Plane Bend | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. For chiral molecules such as derivatives of this compound, this technique is invaluable for assigning the absolute configuration (R/S) of stereocenters.

While the crystal structure for the parent compound is not publicly available, analysis of related benzofuran derivatives provides insight into the type of data obtained. For instance, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was solved in the triclinic space group P-1 researchgate.net. Another derivative, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, crystallizes in the monoclinic space group P2₁/c researchgate.netvensel.org. These studies provide precise unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice.

The analysis reveals the conformation of the molecule, confirming, for example, the planarity of the benzofuran ring system researchgate.netvensel.org. Furthermore, it elucidates the packing of molecules in the crystal, which is stabilized by various intermolecular interactions such as hydrogen bonds and C-H···π interactions researchgate.net. By determining the exact spatial arrangement of every atom, X-ray crystallography provides an unambiguous structural proof, confirming connectivity and stereochemistry that can only be inferred by other spectroscopic methods.

Table 3: Example Crystallographic Data for Benzofuran Derivatives

| Parameter | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester researchgate.net | 3-(Propan-2-ylidene)benzofuran-2(3H)-one researchgate.netvensel.org |

| Chemical Formula | C₁₅H₁₂N₂O₇ | C₁₁H₁₀O₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 9.268(13) | 7.1869(3) |

| b (Å) | 11.671(15) | 18.0636(10) |

| c (Å) | 15.414(2) | 13.1656(7) |

| α (°) | 75.185(5) | 90 |

| β (°) | 72.683(5) | 96.763(3) |

| γ (°) | 71.301(5) | 90 |

| Volume (ų) | 1483.8(3) | 1697.28(15) |

| Z | 4 | 8 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energy, and reactivity of molecules.

Electronic Structure and Reactivity Descriptors: DFT calculations are used to determine key parameters that describe a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For benzofuran (B130515) systems, DFT studies have shown that the frontier orbitals are typically delocalized over the entire benzofuran ring system. rsc.org Following the frontier orbital theory, the C-atoms with greater frontier electron populations are more reactive towards electrophiles. researchgate.net Studies on related benzofuran derivatives indicate that the C2 and C3 positions of the furan (B31954) ring are often the most reactive sites. researchgate.net

In a DFT study on 1-benzofuran-2-carboxylic acid, a related compound, the following quantum chemical parameters were calculated, which can provide insights into the general electronic behavior of the benzofuran scaffold. researchgate.net

| Parameter | Value (eV) |

|---|---|

| E HOMO | -6.367 |

| E LUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Global Hardness (η) | 2.367 |

| Chemical Potential (µ) | -3.999 |

| Electrophilicity (ω) | 3.374 |

This data is for the related compound 1-benzofuran-2-carboxylic acid and is illustrative of the types of parameters calculated for benzofuran systems. researchgate.net

Reaction Mechanisms: DFT calculations can also elucidate reaction mechanisms. For instance, in the synthesis of 3-substituted benzofurans, DFT has been used to map the energy profiles of radical reactions, identifying intermediates and transition states. nih.gov These studies help in understanding how substituents, such as the ethanamine group at the C3 position, might influence the reaction pathways for further functionalization. The B3LYP functional is a commonly used and reliable method for calculating the geometries and energies of benzofused heterocycles. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the exploration of the conformational landscape of a molecule over time, providing insights into its flexibility, stability, and interactions.

For a molecule like 1-(1-Benzofuran-3-yl)ethan-1-amine, the primary focus of MD simulations would be the rotational freedom around the single bonds, particularly the C-C bond connecting the ethanamine side chain to the benzofuran ring and the C-N bond within the side chain. The simulation starts with an energy-minimized initial structure, and then Newton's equations of motion are solved for each atom, generating a trajectory of the molecule's dynamic behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran-Amine Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. youtube.com The fundamental principle is that the variations in the structural or physicochemical properties of compounds are responsible for the changes in their biological activities. youtube.com

Model Development: A QSAR model is typically developed using a dataset of compounds with known activities. For benzofuran-amine systems, this would involve:

Data Set Preparation: Compiling a series of benzofuran-amine analogs with measured biological activity (e.g., IC₅₀ values). mdpi.com

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be constitutional, topological, geometrical, quantum-chemical, or electrostatic descriptors. mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model that correlates the descriptors with the activity. youtube.comyoutube.com

Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external test sets. mdpi.comyoutube.com

Application to Benzofuran Systems: QSAR studies on benzofuran derivatives have been successfully used to develop models for various biological activities, including vasodilation and 15-LOX inhibition. mdpi.commdpi.com For example, a 2D-QSAR study on benzofuran-based vasodilators identified a statistically significant model (R² = 0.816) that described the bioactivity of the synthesized compounds. mdpi.com Such models help identify the key molecular features that enhance or diminish activity, guiding the design of new, more potent compounds.

| Study | No. of Compounds (N) | No. of Descriptors (n) | R² | R²cv | Activity |

|---|---|---|---|---|---|

| Vasodilators mdpi.com | 24 | 4 | 0.816 | 0.731 | |

| 15-LOX Inhibitors mdpi.com | 100 | - | >0.8 | >0.7 |

R²: Squared correlation coefficient; R²cv: Cross-validated correlation coefficient. The data illustrates typical statistical quality for QSAR models of benzofuran systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Docking Procedure: The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. researchgate.net The ligand is then placed in the binding site of the protein, and a scoring function is used to evaluate the "goodness-of-fit" of numerous possible conformations and orientations. The results are ranked based on these scores, which estimate the binding free energy. researchgate.net

Application to Benzofuran Derivatives: Molecular docking studies have been performed on a wide range of benzofuran derivatives to explore their interactions with various protein targets. researchgate.net For example, 6-aminomethylbenzofuranones have been docked into dopamine (B1211576) and serotonin (B10506) receptors to understand their antipsychotic potential. acs.orgsigmaaldrich.com These studies identified key hydrogen bond interactions with specific serine residues as crucial for binding affinity and selectivity. acs.orgsigmaaldrich.com In another study, benzofuran derivatives were docked into the active site of Bovine Serum Albumin (BSA), predicting binding affinities that were later confirmed by experimental fluorescence spectroscopy. nih.gov These simulations provide atomic-level insights into the binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzofuranone derivative acs.org | 5-HT2A Receptor | - | Serine S3.36, S5.46 |

| 4-Nitrophenyl-benzofuran nih.gov | Bovine Serum Albumin | - | - |

| Benzofuran derivative researchgate.net | PI3K | - | Val851 |

This table provides examples of protein targets and interacting residues identified in docking studies of various benzofuran compounds.

Charge Transfer Analysis

Charge transfer (CT) refers to the redistribution of electron density between molecules or within a molecule upon electronic excitation or interaction. This phenomenon is critical for understanding a molecule's optical properties and reactivity.

Intramolecular Charge Transfer (ICT): In molecules containing both electron-donating and electron-accepting groups connected by a π-conjugated system, ICT can occur upon absorption of light. The amine group (-NH₂) is a well-known electron donor, while the benzofuran moiety can act as part of the conjugated bridge. mdpi.com Studies on amine-containing dyes show that ICT can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the amine group twists relative to the aromatic system, resulting in a highly polar excited state. mdpi.com This process significantly affects the fluorescence properties of the molecule.

Charge Transfer in Reactions: Charge transfer is also a key concept in chemical reactions. In single-electron-transfer (SET) processes, an electron is transferred from a donor to an acceptor, initiating a radical reaction. nih.gov Amines can act as electron donors to initiate such reactions. nih.gov DFT calculations can be used to model these processes, for example, by calculating the energy required to transfer an electron from the amine's HOMO to an acceptor's LUMO. cam.ac.uk Furthermore, studies on benzofuran derivatives have shown that connecting electron-rich benzofuran and electron-deficient groups can facilitate efficient through-space charge transfer, supported by distinct CT bands in absorption and emission spectra. rsc.org This analysis is vital for designing benzofuran-based materials with specific electronic and optical properties. physchemres.org

Chemical Reactivity and Functional Group Transformations of 1 1 Benzofuran 3 Yl Ethan 1 Amine

Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic heterocyclic system that exhibits a reactivity profile influenced by the fusion of the benzene (B151609) and furan (B31954) rings. While more stable than furan, it remains susceptible to various chemical transformations. chemicalbook.com

Electrophilic Aromatic Substitution Reactions

The benzofuran nucleus is generally prone to electrophilic aromatic substitution. Theoretical calculations and experimental evidence indicate that the electron density is higher on the five-membered furan ring, making it the preferred site for electrophilic attack. pixel-online.net Specifically, the C2 and C3 positions are the most reactive. chemicalbook.com

In unsubstituted benzofuran, electrophilic substitution often yields a mixture of C2 and C3-substituted products, with the C2 position being slightly favored. chemicalbook.com However, the presence of substituents can significantly influence the regioselectivity of these reactions. For instance, when the C2 position is occupied, substitution occurs at the C3 position. chemicalbook.com In the case of 1-(1-Benzofuran-3-yl)ethan-1-amine, the ethylamine (B1201723) group at the C3 position directs incoming electrophiles. The precise influence of the 1-aminoethyl group on the regioselectivity of further electrophilic substitution on the benzofuran ring requires specific experimental investigation, but it is anticipated to affect the electron distribution and steric accessibility of the available positions on both the furan and benzene portions of the molecule.

Common electrophilic substitution reactions for benzofurans include:

Nitration: Treatment with nitrating agents like nitric acid in acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate (B79036) can introduce a nitro group onto the ring, typically at the C2 position in unsubstituted benzofuran. chemicalbook.com

Halogenation: Reactions with halogens such as bromine can lead to the formation of halogen-substituted benzofurans. researchgate.net For example, N-bromosuccinimide (NBS) can be used to introduce a bromine atom. researchgate.net

Friedel-Crafts Acylation and Alkylation: In the presence of a Lewis acid catalyst, benzofurans can undergo acylation and alkylation, leading to the introduction of acyl and alkyl groups, respectively. researchgate.net

The stability of the intermediate sigma complexes plays a crucial role in determining the outcome of these reactions. Attack at the C2 position leads to a sigma complex where the positive charge is stabilized by the benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Conversely, attack at the C3 position allows for stabilization of the positive charge by the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com

Nucleophilic Aromatic Substitution (SNAr) on Substituted Benzofurans

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.compressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comacsgcipr.org

For a substituted benzofuran to undergo an SNAr reaction, it would typically require a good leaving group (such as a halide) and activating electron-withdrawing groups on the aromatic ring. wikipedia.orgmasterorganicchemistry.com In the context of this compound itself, direct SNAr on the unsubstituted benzofuran ring is unlikely due to the absence of both a suitable leaving group and strong activating groups. However, derivatives of this compound, appropriately functionalized with leaving groups and electron-withdrawing substituents on the benzene portion of the benzofuran system, could potentially undergo SNAr reactions.

Transformations of the Amine Moiety

The primary amine group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amine makes it nucleophilic, allowing it to readily react with electrophiles.

Acylation: The amine can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in modifying the electronic properties and steric bulk of the amine substituent.

Alkylation: Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Radical coupling reactions have also been reported for the synthesis of N-substituted benzofurans. nih.gov

These transformations are crucial for building more complex molecular architectures based on the this compound scaffold.

Cycloaddition Reactions Involving Benzofuran Amines

Benzofurans can participate as dienes in Diels-Alder cycloaddition reactions, particularly when the furan ring is activated. acs.org The presence of an amino group, especially after conversion to an amide, can influence the reactivity of the benzofuran system in such transformations. DFT calculations have shown that amide-substituted isobenzofurans are destabilized by steric effects, which in turn lowers the activation energy for intramolecular cycloaddition. acs.org

Furthermore, formal [4+1] cycloaddition reactions of in situ generated ortho-quinone methides with isocyanides have been developed as a method to construct 2-aminobenzofurans. nih.gov While this specific example leads to a 2-amino substituted benzofuran, it highlights the utility of cycloaddition strategies in the synthesis of aminated benzofuran structures. The participation of this compound or its derivatives in cycloaddition reactions would depend on the specific reaction conditions and the nature of the reaction partner. The ethylamine substituent at the 3-position would likely influence the stereochemical outcome of such reactions.

Analytical Chemistry Methodologies for Research and Characterization

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 1-(1-Benzofuran-3-yl)ethan-1-amine and related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. nih.govnih.gov Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

Chiral Separation: A critical application of HPLC in the analysis of this compound is the separation of its enantiomers. Since many biologically active molecules are chiral, the ability to resolve and quantify individual enantiomers is paramount. nih.gov Chiral Stationary Phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) and amylose, are frequently employed for this purpose. mdpi.comresearchgate.net For instance, a Chiralpak IG-3 column has been successfully used for the enantiomeric separation of similar amine compounds. nih.gov The choice of mobile phase, often a mixture of an alkane, an alcohol, and a basic modifier, is crucial for achieving optimal separation. researchgate.net The enantiomeric separation of 1-(Benzofuran-2-yl)alkylamines has been achieved with high separation and resolution factors on CSPs based on chiral crown ethers. researchgate.net

Purity and Quantification: For non-chiral purity analysis and quantification, reversed-phase HPLC is commonly used. A C18 column is a typical choice for the stationary phase, offering good retention and separation of benzofuran (B130515) derivatives. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve better separation of a wide range of compounds with different polarities. nih.gov Detection is typically performed using a UV detector, as the benzofuran ring system exhibits strong UV absorbance. researchgate.net

Table 1: HPLC Methods for Analysis of Amine Compounds

| Parameter | Chiral Separation | Purity/Quantification |

|---|---|---|

| Stationary Phase | Chiral Stationary Phases (e.g., polysaccharide-based, crown ether-based) mdpi.comresearchgate.net | C18, C8 (Reversed-Phase) |

| Mobile Phase | Hexane/Isopropanol/Ethanol with additives researchgate.net | Acetonitrile/Water or Methanol/Water gradients |

| Detection | UV, Mass Spectrometry (MS) nih.gov | UV, Diode Array Detector (DAD) |

| Application | Enantiomeric purity determination | Assay, impurity profiling |

Gas Chromatography (GC) for Volatile Impurities and Separation

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound samples. medistri.swiss It is particularly useful for identifying residual solvents from the synthesis process or volatile byproducts.

Direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. nih.gov To overcome this, derivatization is often employed to increase the volatility and thermal stability of the amine, and to improve its chromatographic behavior. nih.govresearchgate.net

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra of the separated components, allowing for their confident identification by matching against spectral libraries or through interpretation of fragmentation patterns. medistri.swisshmdb.caresearchgate.net High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. thermofisher.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions during the synthesis of this compound. easpublisher.comsemanticscholar.orgresearchgate.netresearchgate.net It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. researchgate.net

For purity assessment, TLC can provide a qualitative picture of the number of components in a sample. nih.gov The compound is spotted on a TLC plate coated with a stationary phase, typically silica (B1680970) gel, and developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

Visualization of the separated spots for colorless compounds like this compound can be achieved through various methods:

UV Light: Many aromatic compounds, including benzofuran derivatives, are UV-active and will appear as dark spots on a fluorescent TLC plate when viewed under UV light (254 nm). plantextractwholesale.comlibretexts.org

Iodine Vapor: Exposure to iodine vapor can visualize many organic compounds as brown or yellow-brown spots. libretexts.orgsilicycle.com

Staining Reagents: Chemical stains that react with the amine functional group can be used. For example, ninhydrin (B49086) is a common reagent that produces a characteristic purple or pink spot with primary amines upon heating. plantextractwholesale.comfiu.eduresearchgate.net Permanganate stain can also be used as it reacts with oxidizable functional groups like amines. libretexts.org

Spectrophotometric Methods for Detection and Quantification

UV-Visible spectrophotometry can be utilized for the quantification of this compound, taking advantage of the chromophoric benzofuran ring system which absorbs light in the UV region. researchgate.netacs.org Benzofuran derivatives typically exhibit characteristic absorption maxima. For instance, some benzofurans show absorption bands around 290 nm. researchgate.net

A quantitative method can be developed by creating a calibration curve of absorbance versus concentration using standards of known concentration. researchgate.net This method is often simpler and less expensive than chromatographic techniques but may lack the specificity to distinguish the analyte from other UV-absorbing impurities. rsc.org

Spectrophotometric methods can also be based on the formation of colored complexes. For example, aromatic amines can react with reagents like p-N,N-dimethylphenylenediamine and iodine to form colored charge-transfer complexes that can be measured in the visible region. arcjournals.org Another approach involves the reaction of amines with the Fe(III)-ferrozine complex, where the amine reduces Fe(III) to Fe(II), forming a colored complex with ferrozine. nih.gov The reaction of amines with p-chloranilic acid to form colored charge-transfer complexes can also be used for their spectrophotometric determination. researchgate.net

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For this compound, derivatization can be employed to enhance its detectability in both GC and HPLC. nih.govnih.gov

For GC Analysis: As mentioned earlier, the polarity of the primary amine group can make GC analysis problematic. Derivatization reactions such as acylation, silylation, or alkylation can be used to replace the active hydrogen atoms on the nitrogen with less polar groups. nih.govgcms.cz This reduces the compound's polarity, increases its volatility, and improves its chromatographic peak shape. nih.govresearchgate.net For example, silylation with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be effective for amines. sigmaaldrich.com

For HPLC Analysis: In HPLC, derivatization is often used to introduce a chromophore or a fluorophore into the molecule, thereby significantly increasing the sensitivity of detection, especially for trace analysis. thermofisher.com This is particularly useful when the native UV absorbance of the compound is insufficient for the required analytical sensitivity.

Several reagents are available for the derivatization of primary amines for HPLC analysis:

Fluorescent Labeling: Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) react with primary amines to form highly fluorescent derivatives. thermofisher.comthermofisher.com NBD-F (4-fluoro-7-nitrobenzofurazan) is another reagent that reacts with primary and secondary amines to produce fluorescent products. thermofisher.comtcichemicals.com The use of a fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, allows for the removal of excess reagent before HPLC analysis, leading to cleaner chromatograms. nih.govnih.gov

Table 2: Common Derivatization Reagents for Amines

| Reagent | Technique | Purpose |

|---|---|---|

| MTBSTFA | GC | Increases volatility, improves peak shape sigmaaldrich.com |

| Heptafluorobutyrylimidazole | GC | Introduces fluorinated groups for ECD detection researchgate.net |

| Dansyl Chloride | HPLC | Fluorescent labeling for enhanced sensitivity thermofisher.com |

| FMOC-Cl | HPLC | Fluorescent labeling thermofisher.com |

| OPA | HPLC | Fluorescent labeling for primary amines thermofisher.com |

| NBD-F | HPLC | Fluorescent labeling for primary and secondary amines thermofisher.comtcichemicals.com |

Potential Non Biological Applications in Chemical Sciences

Applications in Materials Science

The inherent structural features of the benzofuran (B130515) moiety, a heterocyclic aromatic compound, often impart valuable photophysical properties to molecules, making them candidates for advanced materials. However, specific studies detailing the use of 1-(1-Benzofuran-3-yl)ethan-1-amine in this capacity are not presently found in the reviewed literature.

Polymer Chemistry Applications

The application of this compound in polymer chemistry is not documented in the available research. In principle, the primary amine group of the molecule could serve as a reactive site for polymerization reactions, such as in the formation of polyamides or polyimines. This could potentially lead to the creation of novel polymers incorporating the benzofuran heterocycle, which might bestow unique thermal or photophysical properties upon the resulting material. Nevertheless, this remains a theoretical application without current experimental validation in the scientific literature.

Catalysis Research

A comprehensive search of chemical databases and research articles did not yield any instances of this compound being employed as a catalyst or as a ligand in catalytic systems. While chiral amines can be valuable in asymmetric catalysis, and benzofuran-based ligands have been synthesized for various catalytic transformations, the specific compound has not been reported in this context.

Dye and Pigment Development

There is no information available to suggest that this compound has been used in the development of dyes or pigments. The fundamental structure of a dye molecule typically requires a chromophore (a color-bearing group) and an auxochrome (a group that modifies the color and enhances fixation to a substrate). While the benzofuran ring is part of some larger dye structures, this compound itself does not possess the extended conjugation system typically associated with vibrant color. The primary amine could theoretically be diazotized and coupled to form an azo dye; however, no such synthesis or application has been reported.

Future Research Directions and Emerging Perspectives

Development of Novel Synthetic Methodologies for Complex Analogues

The synthesis of benzofuran (B130515) derivatives has evolved significantly, with numerous methods available for constructing the core ring system and introducing functional groups. rsc.orgresearchgate.net However, the demand for increasingly complex and diverse analogs of 1-(1-Benzofuran-3-yl)ethan-1-amine necessitates the development of more sophisticated and efficient synthetic strategies.

Future research will likely focus on:

Transition Metal-Catalyzed Reactions: The use of transition metals like palladium, copper, and rhodium has become a powerful tool for constructing and functionalizing benzofuran rings. nih.govnumberanalytics.comacs.org Future efforts will likely explore novel catalytic systems to achieve higher yields, regioselectivity, and stereoselectivity, particularly for the synthesis of intricate polycyclic and substituted benzofuran compounds. rsc.orgnumberanalytics.com Recent advancements include the use of palladium-linked activated carbon fibers as a catalyst. acs.org

C-H Activation: Direct functionalization of the benzofuran ring through C-H activation is a highly sought-after strategy as it avoids the need for pre-functionalized starting materials. numberanalytics.comresearchgate.netmdpi.com Developing new protocols for selective C-H activation at various positions on the benzofuran nucleus will be a key area of investigation. researchgate.net

Photochemical and Radical Reactions: Photochemical and radical cyclization reactions offer unique pathways to synthesize complex benzofuran derivatives that may be difficult to access through traditional methods. rsc.orgrsc.orgmdpi.com Exploring these reactions could lead to the discovery of novel molecular architectures with unique biological activities.

Catalyst-Free Methodologies: In line with the principles of green chemistry, the development of catalyst-free synthetic routes is gaining traction. nih.govacs.org Research into cascade reactions and the use of simple, environmentally benign reagents and solvents will be crucial for sustainable synthesis. nih.govacs.org

A summary of recent catalytic strategies for benzofuran synthesis is presented in the table below.

| Catalyst Type | Metal/Reagent | Reaction Type | Reference |

| Copper-Based | Copper Iodide, Copper Bromide | One-pot synthesis, O–H/C–H coupling | nih.govacs.org |

| Palladium-Based | Bis(triphenylphosphine)palladium(II) dichloride | Cross-coupling, C-H arylation | nih.govacs.orgmdpi.com |

| Rhodium-Based | Cyclopentadienyl-based rhodium complex | C–H activation, migratory insertion | nih.gov |

| Gold- and Silver-Based | JohnPhosAuCl/AgNTf₂ | Gold-promoted catalysis | nih.gov |

| Iron-Based | Iron-chloride | Lewis-acid-promoted intramolecular cyclization | nih.gov |

| Nickel-Based | Ni(OTf)₂ | Intramolecular nucleophilic addition | acs.org |

Deeper Mechanistic Understanding of Biological Interactions

While many benzofuran derivatives have shown promising biological activities, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. rsc.orgresearchgate.netbohrium.com Future research should prioritize elucidating the specific interactions between this compound analogs and their biological targets.

Key areas for investigation include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and subsequent biological evaluation will continue to be crucial for identifying the key structural features responsible for activity. rsc.orgmdpi.comnih.gov For instance, preliminary studies have shown that the nature and position of substituents on the benzofuran ring can significantly influence cytotoxic and antibacterial activities. rsc.orgmdpi.comnih.gov

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that these compounds interact with is a critical step in understanding their therapeutic effects. bohrium.comnih.gov Techniques such as affinity chromatography, proteomics, and genetic approaches will be instrumental in this endeavor.

Molecular Modeling and Biophysical Techniques: In-depth studies using techniques like X-ray crystallography, NMR spectroscopy, and computational docking can provide detailed insights into the binding modes and interactions of these compounds with their biological targets. nih.govmdpi.com This information is invaluable for rational drug design.

Exploration of New Pharmacophore Designs

The this compound scaffold serves as an excellent starting point for the design of new pharmacophores. researchgate.netnih.gov By strategically modifying and combining this core with other pharmacophoric elements, it is possible to develop compounds with improved potency, selectivity, and pharmacokinetic properties.

Future design strategies may involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing the benzofuran core or its substituents with other chemical groups that have similar physicochemical properties (bioisosteres) can lead to the discovery of novel chemotypes with improved drug-like characteristics. nih.govnih.gov

Hybrid Molecules: Combining the benzofuran moiety with other known pharmacologically active scaffolds can result in hybrid molecules with synergistic or dual-action therapeutic effects. mdpi.comnih.govnih.gov For example, benzofuran-pyrazole and benzofuran-quinazolinone hybrids have shown promising anticancer and antimicrobial activities. nih.govnih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create more potent lead compounds based on the this compound structure.

Advanced Computational Modeling for Predictive Research

Computational methods are becoming increasingly indispensable in drug discovery and materials science. researchgate.netbenthamdirect.com For this compound and its derivatives, advanced computational modeling can accelerate the research and development process.

Future applications of computational modeling include:

In Silico Screening: Virtual screening of large compound libraries against specific biological targets can help to identify promising new analogs of this compound for synthesis and experimental testing. benthamdirect.comeurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to predict the biological activity of new compounds based on their three-dimensional structures, providing valuable guidance for lead optimization. nih.gov

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, helping to understand the stability of the binding and the role of conformational changes. nih.gov

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Recent in silico studies on benzofuran derivatives have demonstrated the power of these approaches.

| Study Type | Key Finding | Reference |

| Molecular Docking | Identified strong binding affinities of benzofuran derivatives to various therapeutic targets, including those for tuberculosis and cancer. | nih.govresearchgate.neteurekaselect.com |

| 3D-QSAR | Revealed the importance of specific structural features for the activity of benzofuran-based acetylcholinesterase inhibitors. | nih.gov |

| Molecular Dynamics | Confirmed the stability of predicted ligand-protein complexes for benzofuran-1,3,4-oxadiazole derivatives. | nih.gov |

Innovative Applications in Material and Catalysis Sciences

Beyond their therapeutic potential, benzofuran derivatives are also being explored for their applications in materials science and catalysis. nih.govnumberanalytics.com The unique electronic and photophysical properties of the benzofuran ring system make it an attractive building block for novel functional materials.

Emerging areas of research include:

Organic Electronics: Benzofuran-containing polymers and small molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov

Fluorescent Sensors: The inherent fluorescence of some benzofuran derivatives can be harnessed to develop sensitive and selective sensors for detecting metal ions, anions, and biologically important molecules. rsc.orgmedcraveonline.com

Catalysis: Benzofuran-based ligands can be used to create novel metal complexes with unique catalytic properties for a variety of organic transformations. nih.govacs.org The development of chiral benzofuran-based catalysts for asymmetric synthesis is a particularly promising area. numberanalytics.com

Interdisciplinary Approaches: Collaborations between chemists, materials scientists, and physicists will be crucial for designing and developing new benzofuran-based materials with tailored properties for specific applications. numberanalytics.com

Q & A

Q. What computational tools predict the compound’s interactions with biological macromolecules?

- Protocol :

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS, 50 ns trajectories).

- Pharmacophore modeling : Identify critical H-bond donors/acceptors using Schrödinger.

- Output : Predicted binding mode to 5-HT (ΔG = -9.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.